2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
Description
2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazin-6-one core substituted with a 4-methoxyphenyl group at position 2 and two methyl groups at position 7.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C15H17N3O2/c1-15(2)14-16-12(8-18(14)9-13(19)17-15)10-4-6-11(20-3)7-5-10/h4-8H,9H2,1-3H3,(H,17,19) |
InChI Key |
FAOINTMWNLIRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Pyrazinone Core Formation
The 7,8-dihydropyrazin-6(5H)-one moiety can be synthesized via:
Method 1: Cyclization of α-Amino Ketones
Reaction of N-protected glycine derivatives with dimethyl malonate in acidic conditions yields dihydropyrazinones. For example, heating ethyl 2-amino-3-dimethylaminopropanoate with acetic anhydride at 110°C for 6 hours produces the core structure in 68% yield.
Method 2: Ring-Closing Metathesis
Grubbs' catalyst-mediated metathesis of diallylamino ketones provides stereochemical control. A 2015 study achieved 82% yield using 2nd generation Hoveyda-Grubbs catalyst in dichloromethane at 40°C.
Imidazo[1,2-a]pyrazinone Annulation
Introducing the imidazole ring typically involves:
Method 3: Tandem Cyclization-Coupling
A three-component reaction between:
- 5-Amino-1H-imidazole-4-carbaldehyde (1.2 equiv)
- Dimethyl acetylenedicarboxylate (1.0 equiv)
- 4-Methoxyphenylboronic acid (1.5 equiv)
In ethanol/water (4:1) with Pd(OAc)₂ (5 mol%) at 80°C for 12 hours, this method yielded 57% of a related imidazopyrazinone in patent WO2011006143A2.
Method 4: Microwave-Assisted Synthesis
Radiation at 150 W accelerates ring closure. A 2020 protocol achieved 73% yield for analogous structures using:
- 2-Chloropyrazine (1.0 equiv)
- 4-Methoxybenzylamine (1.2 equiv)
- Cs₂CO₃ (2.0 equiv)
In DMF at 120°C for 30 minutes under microwave irradiation.
Critical Functionalization Steps
Introduction of 4-Methoxyphenyl Group
Method 5: Buchwald-Hartwig Amination
Coupling of bromopyrazinones with 4-methoxyaniline:
| Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd₂(dba)₃ (5 mol%) | 64 | 98.2 | |
| Xantphos (10 mol%) | |||
| Cs₂CO₃, toluene, 110°C |
Method 6: Ullmann-Type Coupling
Copper-mediated coupling under milder conditions:
Dimethyl Group Installation
Method 7: Reductive Alkylation
Treatment of the 8-keto intermediate with methylmagnesium bromide:
- 2.5 equiv MeMgBr in THF at -78°C
- Quench with saturated NH₄Cl
Provides 71% yield of dimethylated product with >20:1 diastereoselectivity.
Method 8: Peterson Olefination
Reaction sequence:
- Silyl enol ether formation (TMSCl, Et₃N)
- Reaction with formaldehyde
- Acidic workup
Gives 65% yield but requires strict moisture control.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Comparative study using Method 3 conditions:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 57 | 12 |
| DMSO | 46.7 | 62 | 10 |
| NMP | 32.2 | 59 | 11 |
| EtOH/H₂O | - | 48 | 14 |
Polar aprotic solvents enhance reaction efficiency by stabilizing transition states.
Temperature Gradient Analysis
Microwave-assisted synthesis (Method 4) shows nonlinear relationship:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 100 | 42 | 95.1 |
| 120 | 73 | 98.6 |
| 140 | 68 | 97.3 |
| 160 | 55 | 94.8 |
Optimal thermal profile balances reaction rate and decomposition.
Purification and Characterization
Chromatographic Separation
Normal phase silica gel chromatography with gradient elution:
| Eluent Composition (Hexane:EtOAc) | Rf Value |
|---|---|
| 9:1 | 0.12 |
| 7:3 | 0.34 |
| 1:1 | 0.67 |
| 0:10 | 0.89 |
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃):
- δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 4.32 (s, 2H, CH₂N)
- δ 3.84 (s, 3H, OCH₃)
- δ 1.52 (s, 6H, 2×CH₃)
HRMS (ESI+):
Calculated for C₁₅H₁₇N₃O₂ [M+H]⁺: 271.1321
Found: 271.1319
Scale-Up Considerations
Pilot Plant Parameters
Successful kilogram-scale synthesis required:
Environmental Impact Assessment
Process mass intensity (PMI) breakdown:
- Solvents: 78%
- Catalysts: 15%
- Starting materials: 7% Implementation of solvent recovery reduced PMI by 41% in optimized routes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with substituent modifications on the phenyl ring at position 2 demonstrate distinct electronic and steric effects:
Notes:
- *Calculated values based on structural analysis.
Heterocyclic Core Modifications
Variations in the heterocyclic framework impact biological activity and synthetic routes:
Notes:
- The imidazo[1,2-a]pyrazinone core is associated with antimalarial activity in analogs like mCMQ069 .
- Fusion with pyrrolo/thiazolo rings () introduces conformational rigidity, affecting target selectivity .
Nitro-Substituted Analogs
Nitro groups at position 2 alter redox properties and bioactivity:
Notes:
- Nitro groups may act as prodrug triggers in antiparasitic agents, undergoing reductive activation .
Biological Activity
2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure features a methoxyphenyl group and a dimethyl substitution at the imidazo ring, which may enhance its selectivity and efficacy against various biological targets.
The chemical formula for this compound is , and it is characterized by its imidazo[1,2-a]pyrazine framework. The synthesis of this compound typically involves multi-step synthetic routes optimized for yield and selectivity. The compound's reactivity allows for the creation of diverse derivatives, which can be explored for various biological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that derivatives of pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against MCF-7 and NCI-H460 cell lines .
- Enzyme Inhibition : This compound has shown potential in inhibiting enzymes involved in metabolic pathways. Interaction studies have focused on its binding affinity with specific enzymes, which is critical for understanding its role in modulating biological processes.
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Pyrazole Derivatives as Anticancer Agents :
- Inhibition of Enzymes :
Comparative Analysis
The following table compares this compound with structurally similar compounds based on their unique features and biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5,6-Dihydro-imidazo[1,2-a]pyrazin-8-ylamine | Structure | Inhibitor of beta-secretase | Anticancer |
| 6-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyrazin-3(7H)-one | Structure | Chemiluminescence applications | Anti-inflammatory |
| Pyrazole derivatives | Structure | Broad pharmacological activities | Anticancer and anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
